Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-5-chloroquinazolin-2-amine
Disclaimer: The following guide is a scientifically-informed exploration of the likely properties, synthesis, and biological activities of 6-Bromo-5-chloroquinazolin-2-amine. As of the latest literature review, this specific molecule is not extensively documented in publicly available databases. Therefore, this guide has been constructed by a Senior Application Scientist through a rigorous analysis of closely related and structurally analogous compounds. All protocols and data are presented as predictive models to guide future research and development.
The quinazoline nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities. This heterocyclic system, a fusion of a benzene ring and a pyrimidine ring, serves as a scaffold for a multitude of therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, onto the quinazoline core is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation can influence metabolic stability, receptor binding affinity, and membrane permeability, often leading to enhanced therapeutic efficacy.
This guide focuses on the specific, albeit currently under-documented, molecule: 6-Bromo-5-chloroquinazolin-2-amine. The presence of a bromine atom at the 6-position and a chlorine atom at the 5-position, coupled with an amino group at the 2-position, suggests a high potential for this compound to interact with various biological targets. Derivatives of 6-bromoquinazolines have demonstrated significant promise as anticancer, anti-inflammatory, and antimicrobial agents[1][2][3]. This document will, therefore, extrapolate from the rich chemistry and pharmacology of this compound class to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating a novel chemical entity is a thorough understanding of its molecular architecture and resulting physicochemical properties. These parameters are critical determinants of a compound's behavior in both chemical and biological systems.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Bromo-5-chloroquinazolin-2-amine. These values are estimated based on the known properties of structurally similar compounds and computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₅BrClN₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 274.51 g/mol | Influences solubility, permeability, and other ADME properties. |
| logP | ~3.0 - 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | A predictor of drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the amino group) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 (the nitrogen atoms) | Important for forming interactions with biological targets. |
| pKa (most basic) | ~4.0 - 5.0 (for the quinazoline nitrogens) | Determines the ionization state at physiological pH, impacting solubility and target engagement. |
Proposed Synthesis Pathway
While a specific, validated synthesis for 6-Bromo-5-chloroquinazolin-2-amine is not available in the current literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 2-aminoquinazolines[4][5]. A common and effective strategy involves the cyclization of a substituted 2-aminobenzonitrile with a source of the 2-amino group, such as cyanamide or a guanidine derivative.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Bromo-5-chloroquinazolin-2-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 2-Amino-5-bromo-6-chlorobenzonitrile (Starting Material)
The synthesis of the key starting material, 2-amino-5-bromo-6-chlorobenzonitrile, would likely begin with a commercially available substituted aniline. This would involve standard aromatic halogenation and cyanation reactions, the specifics of which would depend on the chosen precursor.
Step 2: Cyclization to form 6-Bromo-5-chloroquinazolin-2-amine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-amino-5-bromo-6-chlorobenzonitrile in a suitable solvent such as dimethylformamide (DMF) or n-butanol.
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Addition of Reagents: Add 1.5 equivalents of cyanamide and 1.2 equivalents of a base, such as potassium carbonate (K₂CO₃), to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to reach completion within 6-12 hours.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would rely on standard spectroscopic techniques. Based on data from analogous 6-bromo-quinazoline derivatives, the following spectral characteristics are predicted[1].
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-7 | ~7.8 - 8.0 | d (doublet) |
| H-8 | ~7.5 - 7.7 | d (doublet) |
| -NH₂ | ~5.5 - 6.5 | br s (broad singlet) |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | |
| C-2 | ~160 | |
| C-4 | ~155 | |
| C-4a | ~120 | |
| C-5 | ~125 | |
| C-6 | ~118 | |
| C-7 | ~135 | |
| C-8 | ~128 | |
| C-8a | ~150 |
Potential Biological Activity and Therapeutic Applications
The true value of a novel quinazoline derivative lies in its potential biological activity. The 6-bromo-5-chloro-2-aminoquinazoline scaffold is rich with possibilities, primarily in oncology and infectious diseases.
Anticancer Potential: Targeting Tyrosine Kinases
A significant body of research has established that 6-bromo-quinazoline derivatives can act as potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[1][6]. The overexpression and mutation of EGFR are hallmarks of many cancers, making it a prime target for therapeutic intervention.
Proposed Mechanism of Action: EGFR Inhibition
Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.
The 2-amino group is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the EGFR kinase domain. The 6-bromo and 5-chloro substituents likely occupy a hydrophobic pocket, enhancing the binding affinity and inhibitory potency of the molecule. By blocking the ATP-binding site, the compound would prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial and Anti-inflammatory Potential
Quinazoline derivatives have also been investigated for their antimicrobial and anti-inflammatory properties[2][3][7][8]. The mechanism of antimicrobial action is often attributed to the inhibition of essential bacterial enzymes. The anti-inflammatory effects may be linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Further screening of 6-Bromo-5-chloroquinazolin-2-amine against a panel of bacterial and fungal strains, as well as in cellular models of inflammation, would be a valuable avenue of investigation.
Conclusion and Future Directions
While 6-Bromo-5-chloroquinazolin-2-amine remains a molecule of theoretical interest based on the current scientific literature, the foundational chemistry and biology of the quinazoline scaffold provide a strong rationale for its synthesis and evaluation. This in-depth technical guide, built upon a comprehensive analysis of structurally related compounds, offers a roadmap for researchers to explore its potential.
The proposed synthetic route is logical and based on well-established chemical transformations. The predicted physicochemical and spectroscopic properties provide a baseline for the characterization of this novel compound. Most importantly, the strong precedent for potent biological activity in the 6-bromo-quinazoline class, particularly as kinase inhibitors, positions 6-Bromo-5-chloroquinazolin-2-amine as a promising candidate for further investigation in drug discovery and development programs. The next critical steps will be the successful synthesis and purification of this molecule, followed by rigorous in vitro and in vivo evaluation to validate its therapeutic potential.
References
-
A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. PMC. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Hoffman Fine Chemicals. CAS 2376759-87-2 | 6-Bromo-N-((5-methylfuran-2-yl)methyl)quinazolin-4-amine. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. PubMed. [Link]
-
PubChem. 6-Bromo-5-chloropyrazin-2-amine. [Link]
-
PubChem. 6-Bromo-5-chloroquinoline. [Link]
-
Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. PubMed. [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. [Link]
-
6-Bromo-N-(2-methyl-2H-benzo[d][1][4][9]triazol-5-yl)quinolin-4-amine. MDPI. [Link]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Vol. 13 (3), May- June2023. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mediresonline.org [mediresonline.org]
- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
